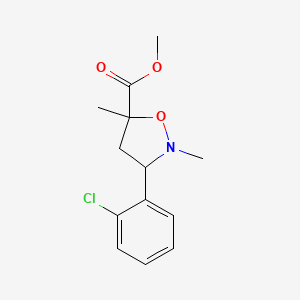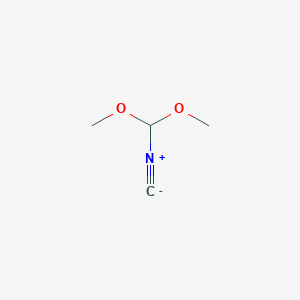
Isocyanodimethoxymethane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Isocyanodimethoxymethane is an organic compound characterized by the presence of an isocyanide group attached to a dimethoxymethane moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: Isocyanodimethoxymethane can be synthesized through the dehydration of N-substituted formamides using phosphorus oxychloride in the presence of triethylamine as a solvent at 0°C . This method offers several advantages, including increased synthesis speed, relatively mild conditions, and rapid access to large numbers of functionalized isocyanides with excellent purity.
Industrial Production Methods: The industrial production of this compound typically involves the use of formamides and phosphorus oxychloride, leveraging the same dehydration reaction. The process is optimized for large-scale production, ensuring high yields and minimal waste.
Chemical Reactions Analysis
Types of Reactions: Isocyanodimethoxymethane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: this compound can participate in substitution reactions, where the isocyanide group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed:
Oxidation: Formation of oxides and other oxygenated derivatives.
Reduction: Formation of amines and other reduced compounds.
Substitution: Formation of substituted derivatives with different functional groups.
Scientific Research Applications
Isocyanodimethoxymethane has several applications in scientific research, including:
Chemistry: It is used in the synthesis of heterocyclic compounds and as a building block in multicomponent reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug design and development.
Mechanism of Action
The mechanism of action of isocyanodimethoxymethane involves its ability to act as both a nucleophile and an electrophile due to the presence of the isocyanide group. This dual reactivity allows it to participate in various chemical reactions, forming stable intermediates and final products. The molecular targets and pathways involved depend on the specific reaction and conditions used.
Comparison with Similar Compounds
Isocyanomethane: Similar in structure but lacks the dimethoxy groups.
Dimethoxyisocyanide: Similar but with different substitution patterns on the isocyanide group.
Isocyanodimethoxyethane: Similar but with an ethane backbone instead of methane.
Uniqueness: Isocyanodimethoxymethane is unique due to its specific combination of the isocyanide group with a dimethoxymethane moiety, which imparts distinct reactivity and properties compared to other isocyanides. This uniqueness makes it valuable in various synthetic and industrial applications.
Properties
IUPAC Name |
isocyano(dimethoxy)methane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7NO2/c1-5-4(6-2)7-3/h4H,2-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJONYNXRUMSBBI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC([N+]#[C-])OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
101.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
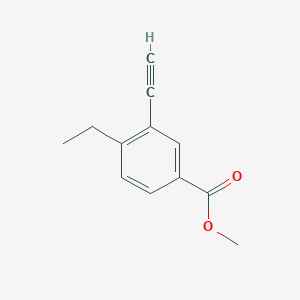
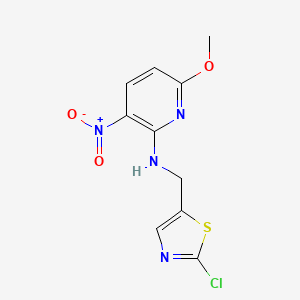
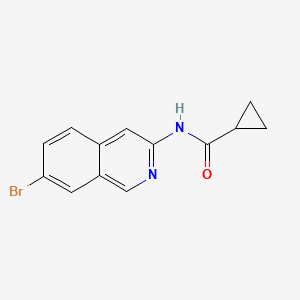
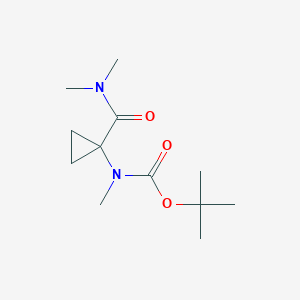

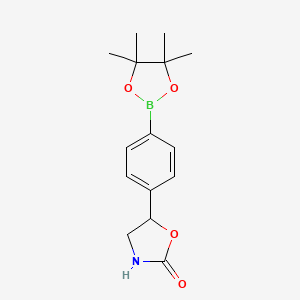

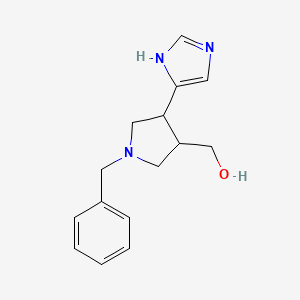

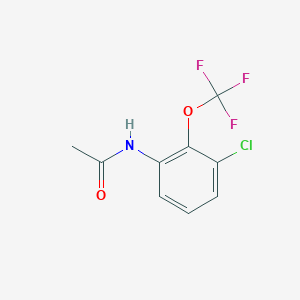
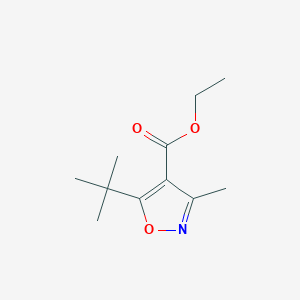
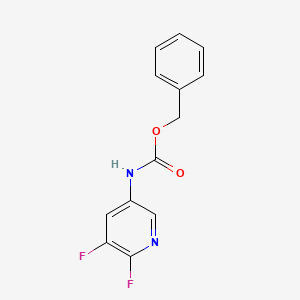
![tert-Butyl 1-fluoro-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B8076837.png)
